N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide typically involves the reaction of 6-bromobenzo[d]thiazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF)
Properties
Molecular Formula |
C13H8BrClN2O2S2 |
---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C13H8BrClN2O2S2/c14-8-1-6-11-12(7-8)20-13(16-11)17-21(18,19)10-4-2-9(15)3-5-10/h1-7H,(H,16,17) |
InChI Key |
CVNNQZCNWZTEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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